![molecular formula C11H13ClF3NO B1426359 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354963-49-7](/img/structure/B1426359.png)
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Übersicht
Beschreibung
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride, also known as TFMMAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. TFMMAH is a white crystalline powder that is soluble in water and has a molecular weight of 271.72 g/mol. In
Wirkmechanismus
The mechanism of action of 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride involves its binding to the DAT protein, specifically to the substrate binding site. This compound competes with dopamine for binding to DAT, preventing dopamine from being transported back into the presynaptic neuron. This results in an increase in dopamine concentration in the synaptic cleft, leading to enhanced dopaminergic signaling. The mechanism of action of this compound has been extensively studied using various biochemical and biophysical techniques, such as radioligand binding assays, electrophysiology, and crystallography.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. Studies have demonstrated that this compound can increase dopamine release and inhibit dopamine reuptake in various brain regions, such as the striatum and prefrontal cortex. This compound has also been shown to enhance locomotor activity and induce stereotypic behaviors in rodents, indicating its potential as a model for studying motor control and repetitive behaviors. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for DAT, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. This compound can be used in various biochemical and physiological assays to study the function of DAT and dopaminergic signaling. However, there are also some limitations to using this compound, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely. Additionally, this compound may have off-target effects on other neurotransmitter transporters, such as the serotonin and norepinephrine transporters, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride, including the development of more selective and potent inhibitors of DAT, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications. Additionally, this compound can be used in combination with other tools, such as optogenetics and pharmacogenetics, to study the neural circuits and genetic factors underlying dopamine-related behaviors and disorders. Overall, this compound has the potential to advance our understanding of the dopaminergic system and its role in normal and pathological brain function.
Wissenschaftliche Forschungsanwendungen
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride has been widely used in scientific research as a tool to study the function of neurotransmitter transporters, particularly the dopamine transporter (DAT). DAT is a protein that regulates the concentration of dopamine in the brain, and its dysfunction has been linked to various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound acts as a competitive inhibitor of DAT, blocking the reuptake of dopamine and increasing its concentration in the synaptic cleft. This allows researchers to study the role of dopamine in various physiological and behavioral processes, such as reward, motivation, and motor control.
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMSWYAVCERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354963-49-7 | |
| Record name | Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



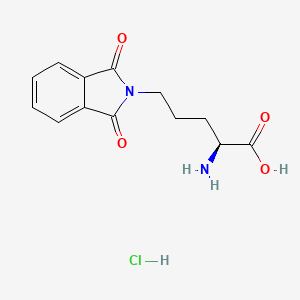
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)


![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)


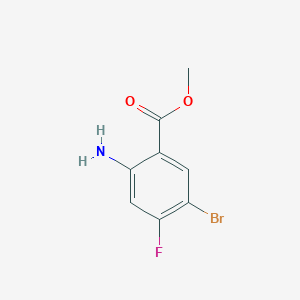
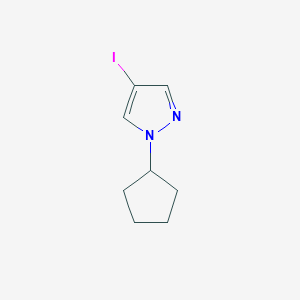
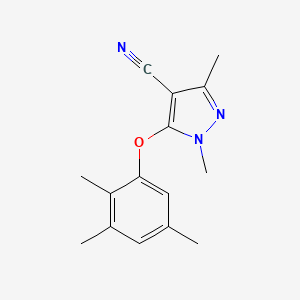
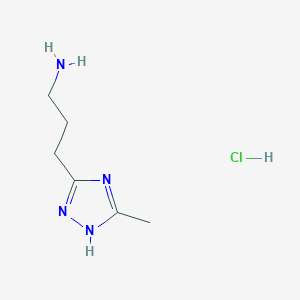
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)
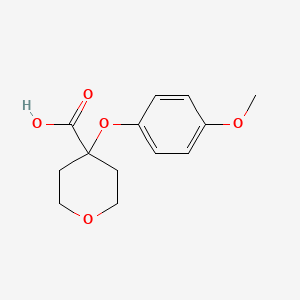
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)